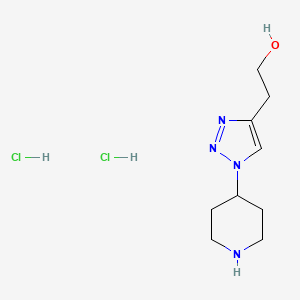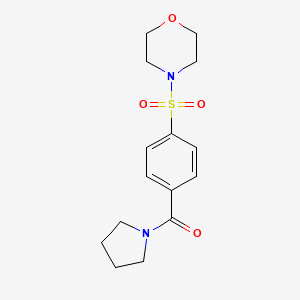![molecular formula C11H17N3O2 B2639244 Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate CAS No. 2247207-59-4](/img/structure/B2639244.png)
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of blood glucose levels. In
作用機序
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibits Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate by binding to the active site of the enzyme. This prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. The mechanism of action of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is similar to other Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibitors such as sitagliptin and saxagliptin.
Biochemical and Physiological Effects:
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been shown to improve glycemic control in patients with type 2 diabetes mellitus. It increases insulin secretion and decreases glucagon secretion, leading to improved glucose uptake by peripheral tissues. The compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
実験室実験の利点と制限
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate and has been extensively studied for its potential therapeutic applications. It has a favorable safety profile and has been shown to improve glycemic control in patients with type 2 diabetes mellitus. However, the compound may have limitations in terms of its selectivity for Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate and its potential off-target effects. Further studies are needed to fully understand the advantages and limitations of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate for lab experiments.
将来の方向性
There are several future directions for the study of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate. One direction is the development of more selective and potent Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate inhibitors. Another direction is the investigation of the potential therapeutic applications of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate in other diseases such as obesity and cardiovascular disease. Additionally, the compound may have applications in the field of cancer research, as Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been implicated in tumor growth and metastasis. Further studies are needed to fully explore the potential of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate in these areas.
Conclusion:
In conclusion, Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate that has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound has a favorable safety profile and has been shown to improve glycemic control in clinical trials. Further studies are needed to fully understand the advantages and limitations of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate for lab experiments and to explore its potential in other diseases such as obesity, cardiovascular disease, and cancer.
合成法
The synthesis method of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate involves the reaction of 1-cyclopentyl-3-(4-morpholinyl)-1-propanone with hydrazine hydrate to form 1-cyclopentyl-3-(4-morpholinyl)-1-propylhydrazine. The resulting compound is then reacted with methyl 2-bromoacetate to form Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate. The synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It is a potent inhibitor of Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in the regulation of blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate, Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate increases the levels of incretin hormones, leading to improved glucose control.
特性
IUPAC Name |
methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)8-12-10-6-7-14(13-10)9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDZDGJWWRLTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B2639164.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2639165.png)
![N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2639167.png)

![N-(4-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639169.png)
![3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639170.png)
![3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2639171.png)
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2639175.png)
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2639177.png)
![3-[[Oxo(thiophen-2-yl)methyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2639180.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639182.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2639184.png)